molecular formula C22H24N2O2 B5586494 ethyl 4-[(2,3-dimethylphenyl)amino]-6,8-dimethyl-3-quinolinecarboxylate

ethyl 4-[(2,3-dimethylphenyl)amino]-6,8-dimethyl-3-quinolinecarboxylate

Cat. No. B5586494
M. Wt: 348.4 g/mol
InChI Key: UHNCDOWYMACXHP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of quinoline derivatives typically involves strategies that allow for the introduction of substituents at specific positions on the quinoline scaffold to achieve desired properties. Common synthetic approaches include the Skraup synthesis, Friedländer synthesis, and modifications thereof, which provide access to a wide variety of quinoline derivatives by employing different starting materials and reaction conditions. The specific synthesis of ethyl 4-[(2,3-dimethylphenyl)amino]-6,8-dimethyl-3-quinolinecarboxylate would likely involve strategies tailored to introduce the particular substituents at the 2,3-dimethylphenyl and the carboxylate positions (Govindaraju et al., 2012).

properties

IUPAC Name

ethyl 4-(2,3-dimethylanilino)-6,8-dimethylquinoline-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O2/c1-6-26-22(25)18-12-23-20-15(4)10-13(2)11-17(20)21(18)24-19-9-7-8-14(3)16(19)5/h7-12H,6H2,1-5H3,(H,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHNCDOWYMACXHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=CC(=CC(=C2N=C1)C)C)NC3=CC=CC(=C3C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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